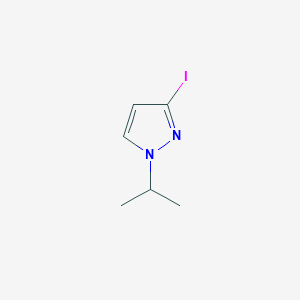

![molecular formula C13H9NOS B1523698 6-(苯并[b]噻吩-2-基)吡啶-2-醇 CAS No. 1111105-57-7](/img/structure/B1523698.png)

6-(苯并[b]噻吩-2-基)吡啶-2-醇

描述

“6-(Benzo[b]thiophen-2-yl)pyridin-2-ol” is a compound that has been studied for its photophysical properties . It is part of a class of compounds known as 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . These compounds have been prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . The solid-state structure of one of these compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “6-(Benzo[b]thiophen-2-yl)pyridin-2-ol” involves major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .科学研究应用

抗菌应用

6-(苯并[b]噻吩-2-基)吡啶-2-醇及其衍生物对多种细菌和真菌表现出良好的抗菌活性。 例如,某些化合物对革兰氏阳性和革兰氏阴性细菌(如金黄色葡萄球菌和埃希氏大肠杆菌)具有显著的抑制作用,其最低抑菌浓度(MIC)在 6.25 至 50 μg/mL 之间 。这些发现表明它们在开发新型抗菌剂方面具有潜在用途。

镇痛和抗炎应用

噻吩衍生物,包括 6-(苯并[b]噻吩-2-基)吡啶-2-醇,据报道具有镇痛和抗炎特性 。这表明它们在疼痛管理和炎症疾病方面具有潜在应用。

降压应用

一些噻吩衍生物已被确定具有降压作用 ,这可以进一步探索用于开发新的降血压药物。

抗肿瘤应用

有证据表明噻吩衍生物可以表现出抗肿瘤活性 ,表明它们在癌症研究中发挥作用,用于开发新型化疗药物。

腐蚀抑制

噻吩化合物也用作金属腐蚀抑制剂 ,这在金属保护至关重要的工业应用中可能很有价值。

材料科学发光二极管 (LED)

在材料科学中,噻吩衍生物用于制造发光二极管 (LED) ,表明它们在开发先进电子器件中的重要性。

有机太阳能电池

噻吩衍生物已被开发为溶液处理有机太阳能电池的电子给体材料 ,突出了它们在可再生能源技术中的作用。

作用机制

Target of Action

Benzothiophene derivatives have been known to exhibit a wide range of therapeutic properties, suggesting that they may interact with multiple targets .

Mode of Action

It is known that benzothiophene derivatives can interact with their targets through various mechanisms, such as intramolecular charge-transfer (ict) transitions .

Biochemical Pathways

Benzothiophene derivatives have been reported to influence a variety of biological and pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzothiophene derivatives have been reported to exhibit antimicrobial properties and antioxidant capacities .

Action Environment

It is known that the efficiency of radiative decay based on ict involving the o-carborane is decisively affected by the planarities of the aryl groups appended to the o-carborane .

属性

IUPAC Name |

6-(1-benzothiophen-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-7-3-5-10(14-13)12-8-9-4-1-2-6-11(9)16-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLOSMCLGCAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682902 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111105-57-7 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

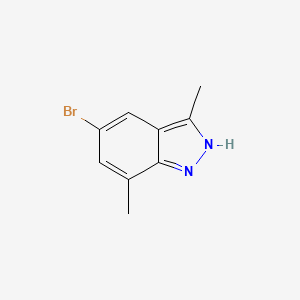

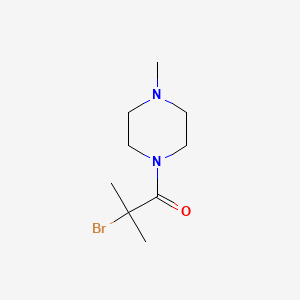

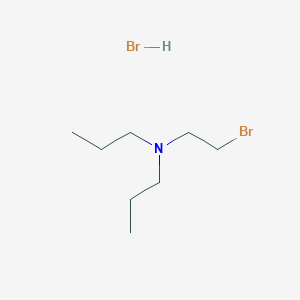

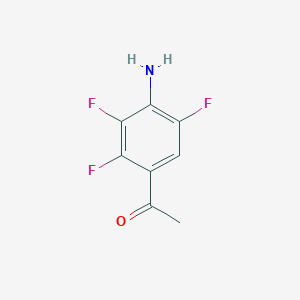

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)